An In-depth Technical Guide to the Molecular Structure of (4-nitro-1H-pyrazol-1-yl)acetonitrile
An In-depth Technical Guide to the Molecular Structure of (4-nitro-1H-pyrazol-1-yl)acetonitrile
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of (4-nitro-1H-pyrazol-1-yl)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the synthesis of this heterocyclic compound, its detailed spectroscopic characterization, and an exploration of its potential applications, drawing upon structure-activity relationships of related pyrazole derivatives. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of pharmacological activities.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are present in numerous FDA-approved drugs, highlighting their importance as "privileged structures" in drug design.[3] The pyrazole nucleus can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility, and its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[3]
The introduction of a nitro group onto the pyrazole ring, as seen in (4-nitro-1H-pyrazol-1-yl)acetonitrile, significantly influences the molecule's electronic properties and reactivity. Nitropyrazoles are key intermediates in the synthesis of more complex, highly functionalized molecules and are also investigated for their energetic properties.[4][5][6] The acetonitrile moiety further adds to the molecule's chemical versatility, providing a reactive handle for a variety of organic transformations.[7] This guide will provide a detailed examination of the molecular architecture of (4-nitro-1H-pyrazol-1-yl)acetonitrile, offering insights into its scientific and pharmaceutical potential.
Synthesis and Mechanistic Considerations
The synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile can be approached through the N-alkylation of 4-nitropyrazole with a suitable two-carbon electrophile. A plausible and efficient method involves the reaction of 4-nitropyrazole with chloroacetonitrile in the presence of a base.
Proposed Synthetic Protocol:
Reaction: N-alkylation of 4-nitropyrazole with chloroacetonitrile.
Materials:
-
4-Nitropyrazole
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Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
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Acetonitrile (solvent)
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
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To a solution of 4-nitropyrazole (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield (4-nitro-1H-pyrazol-1-yl)acetonitrile.
Causality of Experimental Choices:
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Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the pyrazole nitrogen, making it nucleophilic, but not so strong as to cause unwanted side reactions.
-
Solvent: Acetonitrile is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants and facilitates the Sₙ2 reaction.[8]
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Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring a high purity of the final product.
Molecular Structure and Spectroscopic Elucidation
The molecular structure of (4-nitro-1H-pyrazol-1-yl)acetonitrile, with the CAS number 1001500-47-5, is characterized by a planar 4-nitropyrazole ring linked to a flexible acetonitrile group.[9]
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Two doublets in the aromatic region for the pyrazole protons; a singlet for the methylene protons of the acetonitrile group. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, with the carbon bearing the nitro group being significantly deshielded; a signal for the methylene carbon and a characteristic signal for the nitrile carbon.[10] |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile, asymmetric and symmetric stretches of the NO₂ group, and C-H and C=C/C=N stretches of the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
X-ray Crystallography Insights
While the specific crystal structure of (4-nitro-1H-pyrazol-1-yl)acetonitrile is not publicly available, analysis of related structures, such as 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, provides valuable insights.[11] It is expected that the pyrazole ring is planar, and the nitro group is likely to be coplanar with the ring to maximize resonance stabilization. The acetonitrile group will have rotational freedom around the C-N bond. In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking are likely to play a significant role in the crystal packing.[11]
Chemical Reactivity and Potential Applications
The chemical reactivity of (4-nitro-1H-pyrazol-1-yl)acetonitrile is dictated by the interplay of its functional groups.
Reactivity Profile
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Nitrile Group: The nitrile functionality can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. This versatility makes it a valuable synthon for creating a diverse library of compounds.
-
Nitro Group: The electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amino group, providing a key step in the synthesis of other functionalized pyrazoles.
-
Pyrazole Ring: The pyrazole ring is a stable aromatic system. The C-H bonds on the ring can be functionalized through various C-H activation strategies.[12]
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][13][14] The presence of the nitro group can enhance these activities or introduce new ones. For instance, nitroaromatic compounds are known to have antimicrobial and antiparasitic effects. The acetonitrile group can be used to link the molecule to other pharmacophores or to modulate its physicochemical properties.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling (4-nitro-1H-pyrazol-1-yl)acetonitrile.
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: While specific toxicity data for this compound is not available, nitropyrazole derivatives should be handled with care. Some nitroaromatic compounds can be toxic and may cause irritation upon contact with skin or eyes.[5][15] Chronic exposure to some pyrazolones has been associated with toxicity.[16]
-
Storage: Store in a cool, dry place away from heat and incompatible materials. Keep the container tightly sealed.
Conclusion
(4-nitro-1H-pyrazol-1-yl)acetonitrile is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its molecular structure, characterized by the presence of a nitropyrazole ring and an acetonitrile moiety, offers a rich landscape for chemical modification and the development of novel bioactive molecules. This guide has provided a comprehensive overview of its synthesis, structural features, reactivity, and potential applications, underscoring its importance as a valuable building block for future research and development.
Diagrams
Synthesis Workflow
Caption: Potential chemical transformations of (4-nitro-1H-pyrazol-1-yl)acetonitrile.
References
-
[Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.]([Link] scholar.org/paper/Synthesis-and-Pharmacological-Activities-of-A-Review-Faidallah-Khan/19a933f114c00078028f80424560a63901b50422)
-
[13 C NMR chemical shifts (ppm) of C-nitropyrazoles.[17]]([Link])
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